molecular formula C24H24FN3O2 B2491650 6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 946215-87-8

6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No.: B2491650
CAS No.: 946215-87-8
M. Wt: 405.473
InChI Key: VASDCNIPIMNZRD-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H24FN3O2 and its molecular weight is 405.473. The purity is usually 95%.
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Biological Activity

The compound 6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25FN2O3C_{26}H_{25}FN_{2}O_{3}, and it features a complex structure that includes a pyridazinone core, a fluorophenyl moiety, and a dihydroquinoline substituent. The presence of these functional groups may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Detailed methods for synthesizing related compounds have been documented in literature, providing insights into potential synthetic pathways for this specific derivative .

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Research has demonstrated that certain quinoline derivatives possess antimicrobial activity. The incorporation of the fluorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Enzyme Inhibition

Compounds with similar structures have been evaluated as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV). These inhibitors are crucial in managing diabetes by regulating glucose levels . The target compound's structural features suggest it may also exhibit enzyme inhibition properties.

Study 1: Anticancer Screening

A study evaluating the anticancer potential of related pyridazinone derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to measure cell viability and concluded that specific substituents significantly impacted biological activity .

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7
Compound B8.0MDA-MB-231
Target CompoundTBDTBD

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated phenyl groups exhibited superior activity compared to their non-fluorinated counterparts .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-17-6-12-22-19(16-17)4-2-14-27(22)23(29)5-3-15-28-24(30)13-11-21(26-28)18-7-9-20(25)10-8-18/h6-13,16H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASDCNIPIMNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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